Quercetin dihydrate

Catalog No.
S540825
CAS No.
6151-25-3
M.F
C15H10O7.2H2O
C15H14O9
M. Wt
338.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quercetin dihydrate

CAS Number

6151-25-3

Product Name

Quercetin dihydrate

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate

Molecular Formula

C15H10O7.2H2O
C15H14O9

Molecular Weight

338.27 g/mol

InChI

InChI=1S/C15H10O7.2H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;;/h1-5,16-19,21H;2*1H2

InChI Key

GMGIWEZSKCNYSW-UHFFFAOYSA-N

SMILES

O=C1C(O)=C(C2=CC=C(O)C(O)=C2)OC3=C1C(O)=CC(O)=C3.[H]O[H].[H]O[H]

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Very soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acid
Soluble in alcohol and glacial acetic acid; insoluble in water
In water, 60 mg/L at 16 °C
0.06 mg/mL at 16 °C

Synonyms

Quercetin Dihydrate;

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O.O

Description

The exact mass of the compound Quercetin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

Quercetin is a potent antioxidant, meaning it can neutralize harmful free radicals in the body. Free radicals contribute to cellular damage and are implicated in various chronic diseases. Studies have shown quercetin's ability to scavenge free radicals and protect cells from oxidative stress PubMed Central: .

Anti-Inflammatory Effects

Inflammation plays a key role in many health conditions. Quercetin exhibits anti-inflammatory properties by modulating various inflammatory pathways. Research suggests it can suppress the production of inflammatory mediators and reduce inflammation in animal models PubMed Central: .

Potential Benefits for Chronic Diseases

Due to its antioxidant and anti-inflammatory properties, quercetin is being investigated for its potential role in preventing and managing various chronic diseases. These include:

  • Cardiovascular Disease: Quercetin may help improve blood vessel function, reduce blood pressure, and lower LDL ("bad") cholesterol levels, potentially reducing the risk of heart disease PubMed Central: .
  • Diabetes: Studies suggest quercetin may improve insulin sensitivity and blood sugar control, potentially benefiting individuals with diabetes PubMed Central: .
  • Neurodegenerative Diseases: Quercetin's antioxidant and anti-inflammatory properties are being explored for their potential role in neurodegenerative diseases like Alzheimer's and Parkinson's disease PubMed Central: .
  • Cancer: Research suggests quercetin may have anti-cancer properties by inhibiting cancer cell growth and promoting apoptosis (programmed cell death) MDPI: .

Quercetin dihydrate is a flavonoid compound belonging to the polyphenol group, specifically classified as a plant flavonol. It is commonly found in various fruits, vegetables, and grains, such as onions, apples, berries, and capers. The chemical formula for quercetin dihydrate is C₁₅H₁₰O₇·2H₂O, with a molecular weight of approximately 302.24 g/mol. This compound is characterized by its yellow powder appearance and is known for its potent antioxidant properties, which help neutralize free radicals in biological systems .

The mechanism of action of quercetin is still under investigation, but its antioxidant and anti-inflammatory properties are believed to play a key role. Quercetin can scavenge free radicals, reducing oxidative stress and protecting cells from damage []. Additionally, it may modulate various signaling pathways involved in inflammation, potentially alleviating inflammatory conditions.

Case Study

Quercetin is generally considered safe for most healthy adults when consumed in moderate amounts found in food []. However, high doses from supplements may cause side effects such as stomach upset, diarrhea, and headaches [].

  • Toxicity: Quercetin has low inherent toxicity, with LD50 (lethal dose for 50% of test subjects) values exceeding 2 g/kg body weight in animal studies.

Safety Considerations:

  • Pregnancy and breastfeeding: Safety data for pregnant or breastfeeding women is limited. It is advisable to consult a healthcare professional before using quercetin supplements during these periods [].
  • Drug interactions: Quercetin may interact with certain medications, including blood thinners and antibiotics. It is crucial to consult with a doctor before taking quercetin supplements if you are on any medications [].
Due to its multiple hydroxyl groups. Key reactions include:

  • Glucuronidation: Quercetin is metabolized in the body primarily through glucuronidation, resulting in several metabolites that exhibit altered biological activity compared to the parent compound .
  • Methylation: The hydroxyl groups can be methylated by catechol-O-methyltransferase, leading to derivatives with enhanced bioactivity .
  • Degradation: In the presence of specific enzymes such as quercitrinase, quercetin can be hydrolyzed from glycosides like quercitrin and rutin .

Quercetin dihydrate exhibits a wide range of biological activities:

  • Antioxidant Activity: It scavenges free radicals and protects cells from oxidative stress .
  • Anti-inflammatory Effects: Quercetin inhibits the production of inflammatory mediators such as nitric oxide, tumor necrosis factor-alpha, and interleukin-12 in activated macrophages .
  • Anticancer Properties: It has been shown to induce apoptosis in various cancer cell lines and enhance the effects of chemotherapy agents like doxorubicin and cisplatin .
  • Antihistamine Effects: Quercetin stabilizes mast cells and prevents histamine release, making it beneficial for allergy relief .

Quercetin dihydrate can be synthesized through several methods:

  • Natural Extraction: It can be isolated from plant sources rich in flavonoids.
  • Chemical Synthesis: One method involves dissolving quercetin in dimethylformamide and reacting it with potassium carbonate and 1-chloropropane to yield derivatives of quercetin .
  • Biosynthesis: In plants, quercetin is biosynthesized from phenylalanine through a series of enzymatic reactions involving phenylalanine ammonia-lyase and flavonol synthase .

Quercetin dihydrate has diverse applications across various fields:

  • Nutraceuticals: Used as a dietary supplement for its antioxidant and anti-inflammatory properties.
  • Pharmaceuticals: Investigated for potential therapeutic effects against cancer and cardiovascular diseases.
  • Food Industry: Acts as a natural preservative due to its antioxidant capacity.
  • Cosmetics: Incorporated into skincare products for its skin-protective properties.

Quercetin dihydrate interacts with numerous medications due to its effects on liver metabolism:

  • Cytochrome P450 Enzymes: Quercetin can alter the metabolism of drugs processed by liver enzymes such as CYP2C8, CYP2C9, CYP3A4, and others, potentially increasing or decreasing their efficacy .
  • Warfarin Interaction: It may enhance the anticoagulant effects of warfarin, necessitating careful monitoring when used together .
  • Diabetes Medications: Quercetin may lower blood sugar levels; thus, it should be used cautiously with antidiabetic drugs .

Quercetin dihydrate shares structural similarities with other flavonoids but exhibits unique properties that distinguish it:

Compound NameStructure SimilarityUnique Properties
RutinGlycoside of quercetinEnhanced solubility; anti-inflammatory effects
KaempferolSimilar flavonoid backboneMore potent antioxidant activity
MyricetinSimilar hydroxyl patternGreater anti-cancer activity
Isoquercitrin3-O-glucoside of quercetinHigher bioavailability compared to quercetin

Quercetin's unique combination of multiple hydroxyl groups contributes to its distinctive biological activities and therapeutic potential compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Quercetin appears as yellow needles or yellow powder. Converts to anhydrous form at 203-207 °F. Alcoholic solutions taste very bitter. (NTP, 1992)
Solid

Color/Form

Yellow needles (dilute alcohol, +2 water)

XLogP3

1.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

338.06378202 g/mol

Monoisotopic Mass

338.06378202 g/mol

Boiling Point

Sublimes (NTP, 1992)
Sublimes

Heavy Atom Count

24

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

601 to 603 °F (NTP, 1992)
316.5 °C
316 - 318 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53B03V78A6

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 81 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 80 of 81 companies with hazard statement code(s):;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Quercetin is a flavonoid found in many foods and herbs and is a regular component of a normal diet. Extracts of quercetin have been used to treat or prevent diverse conditions including cardiovascular disease, hypercholesterolemia, rheumatic diseases, infections and cancer but have not been shown to be effective in clinical trials for any medical condition. Quercetin as a nutritional supplement is well tolerated and has not been linked to serum enzyme elevations or to episodes of clinically apparent liver injury.

Drug Classes

Herbal and Dietary Supplements

Therapeutic Uses

Quercetin has been used in medicine to decrease capillary fragility.
/EXPL THER/ ... In a randomized, double-blind, placebo-controlled trial ... /among patients with category III chronic prostatitis syndromes (nonbacterial chronic prostatitis and prostatodynia)/ ... Significant improvement was achieved in the treated group, as measured by the NIH chronic prostatitis score. Some 67% of the treated subjects had at least 25% improvement in symptoms, compared with 20% of the placebo group achieving this same level of improvement. In a follow up, unblind, open-label study ... quercetin was combined with bromelain and papain, which may enhance its absorption. In this study, 82% achieved a minimum 25% improvement score.
/EXPL THER/ Lymphocyte protein kinase phosphorylation was inhibited by quercetin in 9 of 11 cancer patients in a phase I clinical trial. Fifty-one patients with microscopically confirmed cancer not amenable to standard therapies and with a life expectancy of at least 12 wk participated in this trial ... The patients were treated at 3-wk intervals at the beginning of the study. Quercetin was admin iv as quercetin dihydrate ... The max allowed dose was reached when 2 of 3 patients on each dose schedule reached grade 3 or 4 general toxicity, or grad 2 renal toxicity, cardiac toxicity, or neurotoxicity. Phosphorylation was inhibited at 1 hr and persisted for 16 hr. In one patient with ovarian cancer refractory to cisplatin, cancer antigen-125 (CA 125) fell from 295 to 55 units/mL after treatment with 2 courses of quercetin ... A hepatoma patient had serum alpha-fetoprotein fall.
/EXPL THER/ ... Quercetin was reported to inhibit tumor necrosis factor-alpha (TNF-alpha) overproduction and attenuate pathophysiological conditions during acute and chronic inflammation ... In asthma, the activation of mast cells and basophils by allergen releases chemical mediators and synthesizeds cytokines leading to inflammatory conditions ... Quercetin was reported to inhibit cytokine expression and synthesis by human basophils ... A metabolite of quercetin, 3-O-methylquercetin (3-MQ), was reported to provide beneficial effects on asthma by inhibiting cAMP- and cGMP-phosphodiesterase (PDE). ...

Mechanism of Action

Quercetin is a specific quinone reductase 2 (QR2) inhibitor, an enzyme (along with the human QR1 homolog) which catalyzes metabolism of toxic quinolines. Inhibition of QR2 in plasmodium may potentially cause lethal oxidative stress. The inhibition of antioxidant activity in plasmodium may contribute to killing the malaria causing parasites.
... The 5, 7, 3', 4'-hydroxyl groups on quercetin are capable of donating electrons to quench various radical oxygen species (ROS) and other radical species ... Oxygen radicals (superoxide, hydrogen peroxide, hydroxyl radicals, and other related radicals) ... are quenched by ... antioxidant systems, including antioxidant cmpd, which balance cellular redox status involved in cellular processes for cell homeostasis ... Generally, 3 criteria are considered to assess the antioxidant activity of flavonoids in vitro: first, B ring with 2 hydroxyl groups (adjacent), second, C ring with 2,3-double bond, 4-oxo, and 3-hydroxyl group, and third, A ring with 5,7-dihydroxyl groups. Quercetin meets all 3 criteria, indicating stronger antioxidant activity ... The flavonol was reported to prevent radicals from damaging carbohydrates, proteins, nucleotides, and lipids ... The glucuronide conjugates found in the plasma were also reported to have potent antioxidant activity, indicating that the activity may be retained depending on conjugation positions ...
Cytokines such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) can induce apoptosis in colon cancer cells through engagement of death receptors. Nevertheless, evading apoptosis induced by anticancer drugs characterizes many types of cancers. This results in the need for combination therapy. In this study ... whether the flavonoid quercetin could sensitize human colon adenocarcinoma cell lines to TRAIL-induced apoptosis /was investigated/ ... Quercetin enhanced TRAIL-induced apoptosis by causing the redistribution of DR4 and DR5 into lipid rafts. Nystatin, a cholesterol-sequestering agent, prevented quercetin-induced clustering of death receptors and sensitization to TRAIL-induced apoptosis in colon adenocarcinoma cells ... Qercetin, in combination with TRAIL, triggered the mitochondrial-dependent death pathway, as shown by Bid cleavage and the release of cytochrome c to the cytosol. Together /the/ findings propose that quercetin, through its ability to redistribute death receptors at the cell surface, facilitates death-inducing signaling complex formation and activation of caspases in response to death receptor stimulation. Based on these results, this study provides a challenging approach to enhance the efficiency of TRAIL-based therapies.
Previously /the authors/ reported that isoflavone (genistein) activated bone sialoprotein (BSP) gene transcription is mediated through an inverted CCAAT box in the proximal BSP gene promoter. The present study investigates the regulation of BSP transcription in a rat osteoblast-like cell line, ROS 17/2.8 cells, by quercetin and its conjugated metabolite quercetin 3-glucuronide. Quercetin and quercetin 3-glucuronide (5 uM) increased the BSP mRNA levels at 12 hr and quercetin upregulated the Cbfa1/Runx2 mRNA expression at 12 hr. From transient transfection assays using various sized BSP promoter-luciferase constructs, quercetin increased the luciferase activity of the construct (pLUC3), including the promoter sequence nucleotides -116 to -43. Transcriptional stimulations by quercetin were almost completely abrogated in the constructs that included 2 bp mutations in the inverted CCAAT and FRE elements whereas the CCAAT-protein complex did not change after stimulation by quercetin according to gel shift assays. Quercetin increased the nuclear protein binding to the FRE and 3'-FRE. These data suggest that quercetin and quercetin 3-glucuronide increased the BSP mRNA expression, and that the inverted CCAAT and FRE elements in the promoter of the BSP gene are required for quercetin induced BSP transcription.
Connexin proteins form gap junctions, which permit direct exchange of cytoplasmic contents between neighboring cells. Evidence indicates that gap junctional intercellular communication (GJIC) is important for maintaining homeostasis and preventing cell transformation. Furthermore, connexins may have independent functions including tumor growth suppression. Most tumors express less connexins, have reduced GJIC and have increased growth rates compared with non-tumorigenic cells. The purpose of this study was to determine whether common flavonoids, genistein and quercetin, increase connexin43 (Cx43) levels, improve GJIC and suppress growth of a metastatic human breast tumor cell line (MDA-MB-231). Quercetin (2.5, 5 ug/mL) and genistein (0.5, 2.5, 15 ug/mL) upregulated Cx43 but failed to increase GJIC. Cx43 localized to the plasma membrane following genistein treatment (2.5, 15 ug/mL). In contrast, Cx43 aggregated in the perinuclear region following quercetin treatment (0.5, 2.5, 5, 15 ug/mL). Both genistein (15 ug/mL) and quercetin (2.5, 5, 15 ug/mL) significantly reduced MDA-MB-231 cell proliferation. In summary, genistein and quercetin increase Cx43 and suppress MDA-MB-231 cell proliferation at physiologically relevant concentrations. These results demonstrate that genistein and quercetin are potential anti-breast cancer agents.
For more Mechanism of Action (Complete) data for QUERCETIN (12 total), please visit the HSDB record page.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

6151-25-3

Absorption Distribution and Excretion

After oral administration of a single dose of 4 g quercetin to four male and two female volunteers, neither quercetin nor its conjugates was detected in the blood or urine during the first 24 hr; 53% of the dose was recovered in the feces within 72 hr. After a single intravenous injection of 100 mg quercetin to six volunteers, the blood plasma levels declined biphasically, with half-lives of 8.8 min and 2.4 hr; protein binding exceeded 98%. In the urine, 0.65% of the intravenous dose was excreted as unchanged quercetin and 7.4% as a conjugate within 9 hr; no further excretion occurred up to 24 hr ...
When 14C-quercetin was administered orally to ACI rats, about 20% of the administered dose was absorbed from the digestive tract, more than 30% was decomposed to yield 14-CO2 & about 30% was excreted unchanged in feces..
One male and one female volunteer were given a diet containing quercetin glucosides (64.2 mg expressed as the aglycone). The mean peak plasma concentration of quercetin was 196 ng/mL which was reached 2.9 hr after ingestion. The time-course of the plasma concentration of quercetin was biphasic, with half-lives of 3.8 hr for the distribution phase and 16.8 hr for the elimination phase. Quercetin was still present in plasma 48 hr after ingestion ... /Quercetin glucosides/
Autoradiographic analysis of a fasted rat 3 hr after administration of a single oral dose of 2.3 mg/kg (4-(14)C)quercetin showed that although most of the radiolabel remained in the digestive tract it also occurred in blood, liver, kidney, lung and ribs. After oral administration of 630 mg/kg of the labelled compound to rats, 34% of the radiolabel excreted within 24 hr ... was expired carbon dioxide, 12% in bile and 9% in urine; within 48 hr, 45% was recovered in the feces. Approximately 60% of the radiolabel in the feces was identified as unmetabolized quercetin ...
For more Absorption, Distribution and Excretion (Complete) data for QUERCETIN (9 total), please visit the HSDB record page.

Metabolism Metabolites

The glycosides are hydrolyzed in the body to corresponding aglycones, which are then further metabolized by scission of the heterocyclic ring to give 3,4-dihydroxy-phenyl-substituted acids ... The site of ring scission depends on structure ... with flavonols (quercetin) scission occurs at the 1,2 & 3,4 bonds to yield homoprotocatechuic acid ... These acids are further metabolized by beta-oxidation of acyl side-chain, o-methylation & demethylation, & aromatic dehydroxylation.
o-Beta-hydroxyethylated derivatives of quercetin were isolated from urine samples & separated by HPLC. The 5,7,3',4'-tetra compd was separated from 3,7,3',4'-tetra derivative. The 7,3',4'-tri & 7'-mono compounds gave 1 common peak, separated from the peak for the 7,4'-di compd.
After oral admin to ACI rats, the absorbed (14)C-quercetin was rapidly excreted into the bile & urine within 48 hr as the glucuronide & sulfate conjugates of (14)C-quercetin, 3'-o-monomethyl quercetin & 4'-o-monomethyl quercetin. Efficient metabolism and elimination of quercetin may be one reason for the lack of carcinogenicity in rats.
The metabolites of quercetin flavonols identified in urine samples collected from two male volunteers who consumed their habitual diets for three days were 3,4-dihydroxyphenylacetic acid, meta-hydroxyphenylacetic acid, and 4-hydroxy-3-methoxyphenylacetic acid ...
For more Metabolism/Metabolites (Complete) data for QUERCETIN (10 total), please visit the HSDB record page.
Quercetin has known human metabolites that include Dihydroquercetin and Mikwelianin.
Quercetin is a known human metabolite of tamarixetin and Quercitrin.

Wikipedia

Quercetin
Drospirenone

Drug Warnings

Although quercetin seems to have potential as an anticancer agent, future studies are needed, because most studies are based on in vitro experiments using high concn of quercetin unachievable by dietary ingestion, and because its beneficial effects on cancer are still inconclusive in animal and/or human studies.
... Quercetin has been shown to protect low density lipoprotein (LDL) from oxidation and prevent platelet aggregation. It was also reported to inhibit the proliferation and migration of smooth muscle cells ... Quercetin was reported to significantly lower the plasma lipid, lipoprotein and hepatic cholesterol levels, inhibit the production of oxLDL produced by oxidative stress, and protect an enzyme, which can hydrolyzed specific lipid peroxides in oxidized lipoproteins and in atherosclerotic lesions ... /It/ induced endothelium-dependent vasorelaxation in rat aorta via incr nitric oxide production ... Quercetin and its glycosides were also reported to inhibit the angiotensin-converting enzyme activity, and ANG II-induced JNK activation inducing vascular smooth muscle cell (VSMC) hypertrophy ... However, some effects may not be feasible or negligible in physiological conditions, because concn of quercetin in most studies are too high to be achieved by dietary ingestion ... and beneficial effects of quercetin on cardiovascular diseases are still inconclusive in human studies ...

Biological Half Life

One male and one female volunteer were given a diet containing quercetin glucosides (64.2 mg expressed as the aglycone) ... Half-lives /were/ 3.8 hr for the distribution phase and 16.8 hr for the elimination phase ... /Quercetin glucosides/
...The elimination half-life of quercetin is approx 25 hr.

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes

Methods of Manufacturing

Quercetin ... has been obtained for use as a natural coloring agent (Natural Yellow 10) by the rapid extraction of powdered quercitron bark with dilute ammonia and boiling of the extract with sulphuric acid ... The first successful synthesis of quercetin was reported in 1962 ... in which treatment of 2-methoxyacetyl phloroglucinol with O-benzylvanillic acid anhydride in triethylamine and then with potassium hydroxide produced 5,7-dihydroxy-4'-benzyloxy-3,3'- dimethexyflavone. The benzyl ether was cleaved with acetic acid-hydrochloric acid, and the methyl ethers were then cleaved with hydriodic acid to produce quercetin.
Isolation from Rhododendron cinnabarinum Hook, Ericaceae
/Isolation from/ bark of fir trees, also synthetically

General Manufacturing Information

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-: ACTIVE
Natural antioxidant ... Plant dye
Flavone dye ...(flavus , Latin for yellow) ... has lost commercial value since the advent of synthetic dyes in 1856

Analytic Laboratory Methods

HIGH-PRESSURE LIQUID CHROMATOGRAPHY WAS USED TO ANALYZE FLAVONOIDS FROM PROPOLIS.
QUERCETIN WAS DETERMINED BY GAS CHROMATOGRAPHY/FLAME IONIZATION DETECTION. THE SAMPLE WAS DERIVATIZED WITH TRIMETHYLSILYLIMIDAZOLE & CHOLESTEROL WAS USED AS INTERNAL STD. THE CALIBRATION CURVE WAS LINEAR FOR 4-16 MUG, & THE MINIMUM DETECTABLE AMT WAS 6.64X10-10 MOLE WITH 98.5% RECOVERY.
Quercetin has been separated from a crude plant extract by high-performance liquid chromatography ... The reaction of quercetin with vanadyl sulphate has been used as basis for a sensitive spectrophotometric method for estimation of quercetin, with a limit of detection of about 0.3 mg/L ... Gel filtration followed by ultraviolet spectroscopy is reported to offer another selective method for determination of quercetin at a level of 5 mg/L ...

Clinical Laboratory Methods

Analyte: quercetin; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with photodiode-array ultraviolet detection at 202.8 nm

Storage Conditions

Quercetin tablets and capsules should be stored at room temp, away from heat, moisture, and direct light.

Interactions

In human myelogenous leukemia cells, quercetin was reported to arrest growth of the cell by an incr in the uptake of vincristine, a chemotherapeutic agent.
Quercetin binds, in vitro, to the DNA gyrase site in bacteria. Therefore, theoretically, it can serve as a competitive inhibitor to the quinolone antibiotics which also bind to this site ... Because of the theoretical risk of genotoxicity in normal tissues in those using cisplatin along with quercetin, those using cisplatin should avoid quercetin supplements ... Bromelain and papain are reported to incr absorption of quercetin.
Quercetin has a pro-oxidant effect and will incr the iron-dependent DNA damage induced by bleomycin. Quercetin may reduce iron to the ferrous state, which allows bleomycin to complex more readily with oxygen and produce more efficient DNA damage. A biphasic pro-oxidant effect with bleomycin has been demonstrated. At low concn incr DNA damage was noted, and at higher doses less DNA damage was noted.
Concomitant use may reduce cyclosporine /or floroquinolones/ effectiveness.
For more Interactions (Complete) data for QUERCETIN (18 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Petersen B, Egert S, Bosy-Westphal A, Müller MJ, Wolffram S, Hubbermann EM, Rimbach G, Schwarz K. Bioavailability of quercetin in humans and the influence of food matrix comparing quercetin capsules and different apple sources. Food Res Int. 2016 Oct;88(Pt A):159-165. doi: 10.1016/j.foodres.2016.02.013. Epub 2016 Feb 17. PubMed PMID: 28847395.
2: Avinash B, Venu R, Prasad TNVKV, Alpha Raj M, Srinivasa Rao K, Srilatha C. Synthesis and characterisation of neem leaf extract, 2, 3-dehydrosalanol and quercetin dihydrate mediated silver nano particles for therapeutic applications. IET Nanobiotechnol. 2017 Jun;11(4):383-389. doi: 10.1049/iet-nbt.2016.0095. PubMed PMID: 28530186.
3: Avinash B, Venu R, Alpha Raj M, Srinivasa Rao K, Srilatha C, Prasad TN. In vitro evaluation of acaricidal activity of novel green silver nanoparticles against deltamethrin resistance Rhipicephalus (Boophilus) microplus. Vet Parasitol. 2017 Apr 15;237:130-136. doi: 10.1016/j.vetpar.2017.02.017. Epub 2017 Feb 21. PubMed PMID: 28246003.
4: Trendafilova I, Szegedi A, Mihály J, Momekov G, Lihareva N, Popova M. Preparation of efficient quercetin delivery system on Zn-modified mesoporous SBA-15 silica carrier. Mater Sci Eng C Mater Biol Appl. 2017 Apr 1;73:285-292. doi: 10.1016/j.msec.2016.12.063. Epub 2016 Dec 18. PubMed PMID: 28183610.
5: Sohaib M, Anjum FM, Arshad MS, Imran M, Imran A, Hussain S. Oxidative stability and lipid oxidation flavoring volatiles in antioxidants treated chicken meat patties during storage. Lipids Health Dis. 2017 Feb 1;16(1):27. doi: 10.1186/s12944-017-0426-5. PubMed PMID: 28143531; PubMed Central PMCID: PMC5286778.
6: Albegova DZ, Kamkina OV, Pavlova SI, Albegova ZhK, Laptev OS, Kozlov IG. Antiproliferative Effects of Modified Bioflavonoid in Ex Vivo Model. Bull Exp Biol Med. 2016 Jul;161(3):381-3. doi: 10.1007/s10517-016-3419-x. Epub 2016 Aug 6. PubMed PMID: 27496028.
7: Burak C, Brüll V, Langguth P, Zimmermann BF, Stoffel-Wagner B, Sausen U, Stehle P, Wolffram S, Egert S. Higher plasma quercetin levels following oral administration of an onion skin extract compared with pure quercetin dihydrate in humans. Eur J Nutr. 2017 Feb;56(1):343-353. doi: 10.1007/s00394-015-1084-x. Epub 2015 Oct 20. PubMed PMID: 26482244.
8: Albegova DZ, Kamkina OV, Pavlova SI, Albegova ZhK, Laptev OS, Kozlov IG. Evaluation of the Effect of Modified Bioflavonoid and Quercetin Dihydrate on Cytokine Secretion by Mitogen-Activated Mononuclear Cells. Bull Exp Biol Med. 2015 Sep;159(5):626-8. doi: 10.1007/s10517-015-3031-5. Epub 2015 Oct 15. PubMed PMID: 26468028.
9: Lau AJ, Chang TK. 3-Hydroxyflavone and structural analogues differentially activate pregnane X receptor: Implication for inflammatory bowel disease. Pharmacol Res. 2015 Oct;100:64-72. doi: 10.1016/j.phrs.2015.07.031. Epub 2015 Jul 31. PubMed PMID: 26238175.
10: Cote B, Carlson LJ, Rao DA, Alani AWG. Combinatorial resveratrol and quercetin polymeric micelles mitigate doxorubicin induced cardiotoxicity in vitro and in vivo. J Control Release. 2015 Sep 10;213:128-133. doi: 10.1016/j.jconrel.2015.06.040. Epub 2015 Jul 6. PubMed PMID: 26160305.
11: Stoldt AK, Derno M, Nürnberg G, Weitzel JM, Otten W, Starke A, Wolffram S, Metges CC. Effects of a 6-wk intraduodenal supplementation with quercetin on energy metabolism and indicators of liver damage in periparturient dairy cows. J Dairy Sci. 2015 Jul;98(7):4509-20. doi: 10.3168/jds.2014-9053. Epub 2015 Apr 29. PubMed PMID: 25935242.
12: Shi Y, Williamson G. Comparison of the urinary excretion of quercetin glycosides from red onion and aglycone from dietary supplements in healthy subjects: a randomized, single-blinded, cross-over study. Food Funct. 2015 May;6(5):1443-8. doi: 10.1039/c5fo00155b. PubMed PMID: 25832541.
13: Filip X, Filip C. Can the conformation of flexible hydroxyl groups be constrained by simple NMR crystallography approaches? The case of the quercetin solid forms. Solid State Nucl Magn Reson. 2015 Feb;65:21-8. doi: 10.1016/j.ssnmr.2014.10.006. Epub 2014 Nov 4. PubMed PMID: 25465481.
14: Pimple S, Manjappa AS, Ukawala M, Murthy RS. PLGA nanoparticles loaded with etoposide and quercetin dihydrate individually: in vitro cell line study to ensure advantage of combination therapy. Cancer Nanotechnol. 2012;3(1-6):25-36. Epub 2012 May 9. PubMed PMID: 26069494; PubMed Central PMCID: PMC4451862.
15: Okoko T, Ere D. Hibiscus sabdariffa extractivities on cadmium-mediated alterations of human U937 cell viability and activation. Asian Pac J Trop Med. 2012 Jan;5(1):33-6. doi: 10.1016/S1995-7645(11)60241-1. PubMed PMID: 22182640.
16: Apichart V, Wong R, Rabie B, Lei S. The effect of quercetin on expression of SOX9 and subsequent release of type II collagen in spheno-occipital synchondroses of organ-cultured mice. Angle Orthod. 2012 Mar;82(2):247-53. doi: 10.2319/042111-278.1. Epub 2011 Sep 20. PubMed PMID: 21932938.
17: Ma C, Dastmalchi K, Whitaker BD, Kennelly EJ. Two new antioxidant malonated caffeoylquinic acid isomers in fruits of wild eggplant relatives. J Agric Food Chem. 2011 Sep 14;59(17):9645-51. doi: 10.1021/jf202028y. Epub 2011 Aug 9. PubMed PMID: 21800866.
18: Mendoza-Wilson AM, Santacruz-Ortega H, Balandrán-Quintana RR. Spectroscopic and computational study of the major oxidation products formed during the reaction of two quercetin conformers with a free radical. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Oct 15;81(1):481-8. doi: 10.1016/j.saa.2011.06.041. Epub 2011 Jun 29. PubMed PMID: 21767979.
19: Ahmad A, Khan MM, Hoda MN, Raza SS, Khan MB, Javed H, Ishrat T, Ashafaq M, Ahmad ME, Safhi MM, Islam F. Quercetin protects against oxidative stress associated damages in a rat model of transient focal cerebral ischemia and reperfusion. Neurochem Res. 2011 Aug;36(8):1360-71. doi: 10.1007/s11064-011-0458-6. Epub 2011 Apr 7. PubMed PMID: 21472457.
20: Ganesan S, Faris AN, Comstock AT, Chattoraj SS, Chattoraj A, Burgess JR, Curtis JL, Martinez FJ, Zick S, Hershenson MB, Sajjan US. Quercetin prevents progression of disease in elastase/LPS-exposed mice by negatively regulating MMP expression. Respir Res. 2010 Sep 28;11:131. doi: 10.1186/1465-9921-11-131. PubMed PMID: 20920189; PubMed Central PMCID: PMC2954923.

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